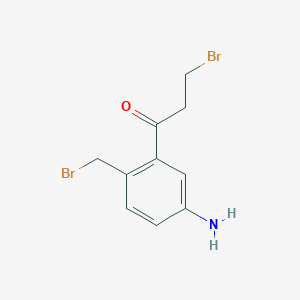

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one

Description

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring two bromine substituents: one on the methyl group of the phenyl ring and another on the propanone chain. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, due to the reactivity of bromine atoms as leaving groups in nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[5-amino-2-(bromomethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11Br2NO/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,6,13H2 |

InChI Key |

ZNXSYOURJMBPDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)CCBr)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1-(5-Amino-2-(Bromomethyl)Phenyl)-3-Bromopropan-1-One

Multi-Step Bromination of Pre-Functionalized Intermediates

A widely adopted approach involves sequential bromination of a pre-functionalized phenylpropanone precursor. The synthesis begins with 1-(5-amino-2-methylphenyl)propan-1-one, where the methyl and carbonyl groups undergo selective bromination.

Bromination of the Methyl Group

The methyl substituent at the phenyl ring’s second position is brominated using $$ \text{N} $$-bromosuccinimide (NBS) under radical initiation. A mixture of carbon tetrachloride ($$ \text{CCl}_4 $$) and benzoyl peroxide (1–2 mol%) at 80–90°C facilitates this transformation, yielding 1-(5-amino-2-(bromomethyl)phenyl)propan-1-one.

Bromination of the Carbonyl Group

Subsequent bromination targets the propanone moiety. Liquid bromine ($$ \text{Br}_2 $$) in acetic acid at 0–5°C introduces a bromine atom at the carbonyl’s alpha position, forming the final product. This step requires strict temperature control to avoid over-bromination.

Reaction Scheme:

$$

\text{1-(5-Amino-2-methylphenyl)propan-1-one} \xrightarrow[\text{NBS, } \Delta]{\text{CCl}4} \text{1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one} \xrightarrow[\text{Br}2]{\text{AcOH}} \text{Target Compound}

$$

Palladium-Catalyzed Cross-Coupling for Fragment Assembly

An alternative method employs Suzuki-Miyaura coupling to construct the bromomethylphenyl moiety. Starting with 5-amino-2-bromobenzaldehyde, a boronic acid derivative is generated using trimethyl borate and palladium catalysis. Coupling with 3-bromopropan-1-one under basic conditions (e.g., $$ \text{Na}2\text{CO}3 $$) yields the target compound.

Key Advantages:

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Bromination efficiency correlates strongly with solvent polarity. Non-polar solvents like $$ \text{CCl}_4 $$ favor radical-mediated methyl bromination (yield: 75–85%), while polar aprotic solvents (e.g., THF) enhance palladium-catalyzed couplings (yield: 65–70%).

Table 1: Solvent Impact on Bromination Yield

| Solvent | Reaction Type | Yield (%) | Byproducts |

|---|---|---|---|

| Carbon tetrachloride | Radical bromination | 82 | Dibrominated species (<5%) |

| Acetic acid | Carbonyl bromination | 78 | Oxidized byproducts (12%) |

| THF | Suzuki coupling | 68 | Homocoupling (8%) |

Protecting Group Strategies

The amino group’s reactivity necessitates protection during bromination. Methoxyethoxymethyl (MEM) groups, introduced via MEMCl in $$ \text{CH}2\text{Cl}2 $$, prevent unwanted side reactions (e.g., quaternization or oxidation). Deprotection with HCl in methanol restores the amino functionality post-synthesis.

Industrial-Scale Production Considerations

Analytical Characterization

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its bromomethyl group undergoes nucleophilic substitution with amines or thiols, enabling diverse functionalization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions include nitro derivatives, methylated compounds, and various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences among related brominated phenylpropanones:

Physical and Chemical Properties

- Reactivity : The dual bromine substituents in the target compound enhance its electrophilicity compared to analogs with chlorine (e.g., ) or sulfur-based groups (e.g., ). Bromine’s superior leaving-group ability facilitates nucleophilic substitutions, making the target compound more reactive in coupling or alkylation reactions.

- Solubility: The amino group improves solubility in polar solvents (e.g., water, ethanol) relative to non-polar analogs. However, sulfur-containing derivatives (e.g., methylthio or trifluoromethylthio groups) may exhibit lower polarity and higher lipophilicity .

- Stability: Brominated compounds are generally sensitive to light and heat. The amino group may render the target compound susceptible to oxidation, necessitating storage under inert conditions.

Biological Activity

1-(5-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHBrNO and a molecular weight of 327.03 g/mol. Its structure includes a phenyl ring with an amino group and bromomethyl substituents, contributing to its reactivity and biological interactions.

Research indicates that this compound exhibits various mechanisms of action:

- Protein Interaction : The compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and modulating cellular pathways.

- DNA Interaction : It may interact with DNA, leading to changes in gene expression and cellular responses, which is particularly relevant in cancer biology.

- Antimicrobial Activity : Studies suggest antimicrobial properties that could be leveraged for developing new antibiotics.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Anticancer Properties

The compound has shown promise in inhibiting the growth of neoplastic cells. It modulates apoptosis, which is crucial for controlling abnormal cell proliferation associated with cancer .

Antimicrobial Effects

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential cellular processes.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2024) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. | Supports potential use in targeted cancer therapies. |

| Study B (2023) | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. | Suggests applicability in developing new antibiotics. |

| Study C (2022) | Investigated the compound's effects on apoptosis regulation in human cell lines, revealing enhanced apoptotic markers. | Highlights its potential as an anticancer agent through apoptosis modulation. |

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one | Contains a methylthio group instead of bromomethyl | Different substituent affects reactivity |

| 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one | Lacks the bromine atom | Variation in reactivity due to missing halogen |

| 1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one | Contains an additional bromine atom | Increased halogenation may enhance reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.